molecular formula C12H21NO2 B12100557 3-Butyryloxytropane

3-Butyryloxytropane

Cat. No.: B12100557
M. Wt: 211.30 g/mol
InChI Key: NGOWJAIPSPMOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyryloxytropane can be synthesized through various chemical reactions involving tropane alkaloids. One common method involves the esterification of tropane with butyric acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by extracting tropane alkaloids from plant sources such as Physalis peruviana L. The extracted alkaloids are then subjected to chemical reactions to form the desired ester . The process involves multiple steps, including extraction, purification, and chemical modification, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Butyryloxytropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

3-Butyryloxytropane is structurally similar to other tropane alkaloids, such as:

Uniqueness: this compound stands out due to its specific ester functional group, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) butanoate

InChI

InChI=1S/C12H21NO2/c1-3-4-12(14)15-11-7-9-5-6-10(8-11)13(9)2/h9-11H,3-8H2,1-2H3

InChI Key

NGOWJAIPSPMOOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CC2CCC(C1)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.